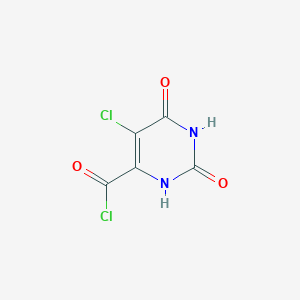
5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl chloride is a chemical compound with the molecular formula C5H2Cl2N2O3 and a molecular weight of 208.99 g/mol . This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl chloride typically involves the chlorination of 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid . The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:
C5H2N2O3+SOCl2→C5H2Cl2N2O3+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Solvents: Organic solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) are often used.
Catalysts: Catalysts such as triethylamine (TEA) can be used to enhance the reaction rate.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Hydrolysis Product: 5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid.
科学的研究の応用
5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl chloride has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and is used in the development of new drugs.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl chloride involves its interaction with nucleophiles. The chlorine atom is highly reactive and can be easily replaced by nucleophiles, leading to the formation of various substituted derivatives. The compound can also act as an acylating agent, transferring its carbonyl group to nucleophiles .
類似化合物との比較
Similar Compounds
Methyl 5-chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate: This compound is similar in structure but has a methyl ester group instead of a carbonyl chloride group.
Ethyl 2,6-dioxo-5-nitro-1,2,3,6-tetrahydropyrimidine-4-carboxylate: This compound has a nitro group and an ethyl ester group, making it structurally similar but functionally different.
Uniqueness
5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl chloride is unique due to its high reactivity and versatility in chemical reactions. Its ability to undergo various substitution reactions makes it a valuable intermediate in organic synthesis and medicinal chemistry .
特性
CAS番号 |
52759-28-1 |
|---|---|
分子式 |
C5H2Cl2N2O3 |
分子量 |
208.98 g/mol |
IUPAC名 |
5-chloro-2,4-dioxo-1H-pyrimidine-6-carbonyl chloride |
InChI |
InChI=1S/C5H2Cl2N2O3/c6-1-2(3(7)10)8-5(12)9-4(1)11/h(H2,8,9,11,12) |
InChIキー |
BZFZCHXKTBVARP-UHFFFAOYSA-N |
正規SMILES |
C1(=C(NC(=O)NC1=O)C(=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


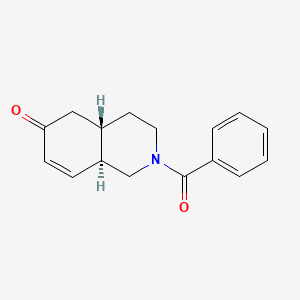
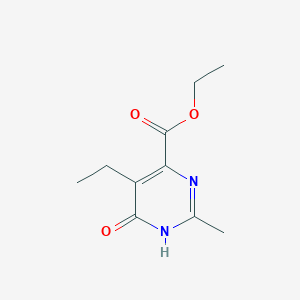

![(2S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazine-2-carboxylic acid](/img/structure/B13120673.png)
![7-Methyltetrahydroimidazo[1,5-A]pyrazine-1,3(2H,5H)-dione](/img/structure/B13120681.png)

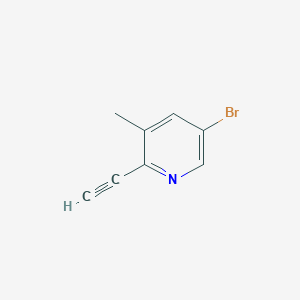
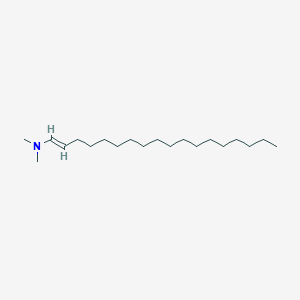
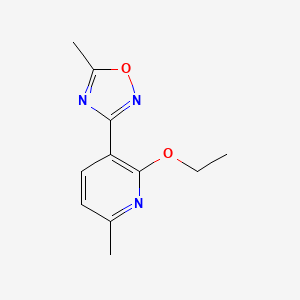
![6-Amino-1,4-diaza-bicyclo[3.2.1]octane-4-carboxylicacidtert-butylester](/img/structure/B13120708.png)
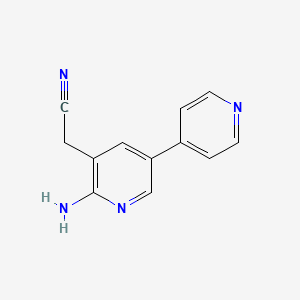

![2-Chlorothieno[2,3-b]thiophene](/img/structure/B13120737.png)

